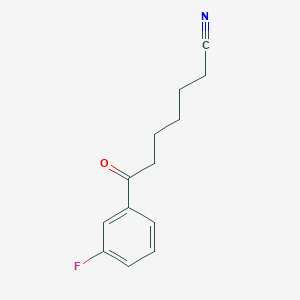

7-(3-Fluorophenyl)-7-oxoheptanenitrile

Description

7-(3-Fluorophenyl)-7-oxoheptanenitrile is a nitrile-containing organic compound featuring a seven-carbon aliphatic chain terminated by a ketone group and a 3-fluorophenyl substituent.

Properties

IUPAC Name |

7-(3-fluorophenyl)-7-oxoheptanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO/c14-12-7-5-6-11(10-12)13(16)8-3-1-2-4-9-15/h5-7,10H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNLLRKWDHVKGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642218 | |

| Record name | 7-(3-Fluorophenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-24-3 | |

| Record name | 7-(3-Fluorophenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Fluorophenyl)-7-oxoheptanenitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and heptanenitrile.

Condensation Reaction: The 3-fluorobenzaldehyde undergoes a condensation reaction with heptanenitrile in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate compound.

Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to yield 7-(3-Fluorophenyl)-7-oxoheptanenitrile.

Industrial Production Methods

In an industrial setting, the production of 7-(3-Fluorophenyl)-7-oxoheptanenitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(3-Fluorophenyl)-7-oxoheptanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Primary amines and other reduced forms.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

7-(3-Fluorophenyl)-7-oxoheptanenitrile has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.

Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or enhanced stability.

Chemical Biology: The compound can be used as a probe or ligand in biochemical assays and studies.

Mechanism of Action

The mechanism of action of 7-(3-Fluorophenyl)-7-oxoheptanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity through interactions with hydrophobic pockets or aromatic residues.

Comparison with Similar Compounds

Structural Features and Key Variations

The following table summarizes critical differences between 7-(3-Fluorophenyl)-7-oxoheptanenitrile and two analogs:

Key Observations:

- Substituent Effects: The 3-fluorophenyl group in the target compound offers moderate electron-withdrawing effects, enhancing the electrophilicity of the ketone. The 3-trifluoromethylphenyl analog (CAS 502651-28-7) introduces a bulkier, highly lipophilic group, which may improve membrane permeability but reduce solubility in polar solvents .

Terminal Functional Groups :

- Nitrile (CN) : Imparts stability against hydrolysis compared to esters or acids. Nitriles are versatile intermediates for reductions (e.g., to amines) or hydrolysis to carboxylic acids.

- Carboxylic Acid (COOH) : Increases water solubility and acidity (pKa ~4-5), enabling salt formation but requiring protection in reactive environments .

- Ester (COOEt) : Balances lipophilicity and reactivity, as esters hydrolyze to acids under basic or acidic conditions .

Physicochemical Properties (Inferred)

- Polarity : Nitriles (target compound) exhibit moderate polarity, while carboxylic acids (CAS 502651-28-7) are highly polar. Esters (CAS 122115-58-6) are less polar than acids but more than hydrocarbons.

- Lipophilicity : Trifluoromethyl groups (CAS 502651-28-7) enhance lipophilicity (logP ~3.5–4.5), whereas methoxy groups (CAS 122115-58-6) reduce it (logP ~2.0–3.0). The fluorophenyl nitrile likely has intermediate logP (~2.5–3.5).

- Stability : Nitriles are generally stable under neutral conditions but susceptible to strong acids/bases. Esters hydrolyze readily, and carboxylic acids may form dimers via hydrogen bonding.

Biological Activity

7-(3-Fluorophenyl)-7-oxoheptanenitrile is a synthetic organic compound notable for its unique structure, which includes a fluorophenyl group attached to a heptanenitrile backbone. This compound has garnered attention in medicinal chemistry and related fields due to its potential biological activities and applications.

- Molecular Formula : C₁₃H₁₂FNO

- Molecular Weight : 219.25 g/mol

- CAS Number : 898767-24-3

The presence of the fluorine atom in the compound is significant as it can enhance lipophilicity and stability, potentially influencing its biological interactions and reactivity.

The biological activity of 7-(3-Fluorophenyl)-7-oxoheptanenitrile is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The fluorophenyl group may enhance binding affinity due to hydrophobic interactions, which are critical in drug design and development.

Biological Activity Overview

Research indicates that 7-(3-Fluorophenyl)-7-oxoheptanenitrile exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Potential : The compound has been explored for its potential in targeting cancer cells, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Research Findings and Case Studies

Several studies have investigated the biological activity of 7-(3-Fluorophenyl)-7-oxoheptanenitrile:

- Study on Antimicrobial Activity : A comparative study evaluated the antimicrobial efficacy of various nitriles, including 7-(3-Fluorophenyl)-7-oxoheptanenitrile, against common bacterial strains. Results indicated a moderate inhibitory effect, suggesting further exploration could lead to novel antimicrobial agents .

- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that 7-(3-Fluorophenyl)-7-oxoheptanenitrile could inhibit cell proliferation at certain concentrations. The mechanism was hypothesized to involve modulation of apoptotic pathways .

- Enzyme Interaction Studies : Research focused on the interaction of this compound with specific metabolic enzymes revealed potential inhibition properties, supporting its role as a therapeutic candidate for metabolic disorders .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the uniqueness of 7-(3-Fluorophenyl)-7-oxoheptanenitrile:

| Compound Name | Structure Similarity | Notable Biological Activity |

|---|---|---|

| 7-(4-Fluorophenyl)-7-oxoheptanenitrile | Similar structure; different fluorine position | Moderate anticancer activity |

| 7-(3-Chlorophenyl)-7-oxoheptanenitrile | Chlorine instead of fluorine | Enhanced enzyme inhibition |

| 7-(3-Methylphenyl)-7-oxoheptanenitrile | Methyl instead of fluorine | Lower lipophilicity |

The presence of fluorine in the compound significantly impacts its biological properties compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.